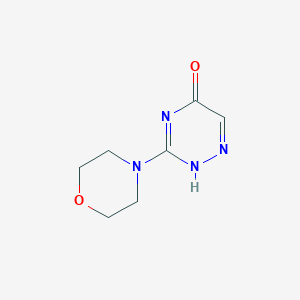

3-morpholin-4-yl-2H-1,2,4-triazin-5-one

Beschreibung

Eigenschaften

Molekularformel |

C7H10N4O2 |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

3-morpholin-4-yl-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C7H10N4O2/c12-6-5-8-10-7(9-6)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,10,12) |

InChI-Schlüssel |

VMWURIRXRJRMCV-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC(=O)C=NN2 |

Isomerische SMILES |

C1COCCN1C2=NC(=O)C=NN2 |

Kanonische SMILES |

C1COCCN1C2=NC(=O)C=NN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Morpholin 4 Yl 2h 1,2,4 Triazin 5 One

Synthetic Approaches to the 1,2,4-Triazin-5-one Core Structure

The formation of the 1,2,4-triazin-5-one scaffold is a critical step, and several synthetic routes have been established for this purpose. These methods often involve the cyclization of acyclic precursors.

Cyclocondensation Reactions in Triazinone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,2,4-triazin-5-one core. These reactions typically involve the condensation of two or more molecules to form a ring. A common approach is the reaction of α-keto acids or their ester derivatives with semicarbazide (B1199961) or thiosemicarbazide (B42300). For instance, the condensation of a suitable α-keto acid with thiosemicarbazide can lead to the formation of a 3-thioxo-1,2,4-triazin-5-one derivative, which can be a precursor to other substituted triazinones. scirp.org

Another established cyclocondensation strategy involves the reaction of nitrilimines with α-amino esters, which affords 1,2,4-triazin-6-ones. researchgate.net Although this yields a different isomer, it highlights the versatility of cyclocondensation in building the triazine ring system. The precise nature of the starting materials dictates the final structure and substitution pattern of the resulting triazinone.

Utilization of Amidrazones and α-Halo Acid Esters in Scaffold Construction

Amidrazones are highly versatile building blocks in heterocyclic synthesis due to their unique combination of functional groups. They are particularly useful for constructing 1,2,4-triazine (B1199460) rings. The reaction of amidrazones with α-keto-carboxylic esters is a known method for preparing C-glycosyl 1,2,4-triazin-5(4H)-ones. mdpi.com This reaction proceeds through the condensation of the amidrazone with the dicarbonyl compound, leading to the formation of the triazinone ring. mdpi.comarkat-usa.org

While the direct reaction with α-halo acid esters is a plausible pathway, a more common and well-documented approach involves α,β-diketoesters. arkat-usa.org The general reaction scheme is outlined below:

Table 1: General Reaction for Triazinone Synthesis from Amidrazones

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Amidrazone | α-Keto-carboxylic ester | 1,2,4-Triazin-5(4H)-one | mdpi.com |

This method provides a reliable route to the triazinone core, which can then be further functionalized.

Hydrazinolysis, Alkylation, and Condensation-Addition Strategies for Triazinone Derivatives

Alternative strategies for synthesizing or modifying the 1,2,4-triazin-5-one ring involve hydrazinolysis, alkylation, and condensation-addition reactions. Hydrazinolysis has been effectively used to transform fused triazine systems, such as 3-R- mdpi.comijpsr.comresearchgate.nettriazino[2,3-c]quinazolin-2-ones, into 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones with high yields. researchgate.net This ring-opening and re-closure mechanism demonstrates a powerful method for accessing substituted triazinones. researchgate.net

Once the triazinone core is formed, alkylation can be used to introduce various substituents. For example, reacting 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides leads to S-alkylation. researchgate.net Furthermore, condensation reactions can be employed to modify existing functional groups. The condensation of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one with various aldehydes results in the formation of the corresponding Schiff bases (anils). researchgate.net These reactions showcase the potential for post-synthesis modification of the triazinone scaffold.

Introduction and Functionalization of the Morpholin-4-yl Substituent

With the triazinone core in hand, the next critical step is the introduction of the morpholine (B109124) moiety at the C3 position.

Methods for Direct Attachment of the Morpholine Ring to Heterocyclic Scaffolds

A primary method for attaching a morpholine ring to a heterocyclic system like triazine is through nucleophilic aromatic substitution. This typically involves a triazine ring that has a good leaving group, such as a halogen atom, at the desired position. For instance, the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine results in the sequential substitution of the chlorine atoms with morpholino groups. chemicalbook.com

Applying this principle to the target molecule, a plausible synthetic route would involve the synthesis of a 3-halo-2H-1,2,4-triazin-5-one intermediate. This halogenated precursor could then react with morpholine, where the morpholine nitrogen acts as a nucleophile, displacing the halide to form the final product, 3-morpholin-4-yl-2H-1,2,4-triazin-5-one. The reaction of (4-chloro-6-morpholin-4-yl-(1,3,5)triazin-2-yl)-diphenyl-amine is an example of a similar substitution on a triazine ring. sigmaaldrich.com

Mannich Reaction Applications in Morpholine-Containing Compound Synthesis

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for introducing an aminoalkyl group into a molecule. nih.govlibretexts.org The classical Mannich reaction involves a substrate with an active hydrogen atom, formaldehyde, and a secondary amine, such as morpholine. nih.govtandfonline.com The product is a β-amino-carbonyl compound known as a Mannich base. libretexts.orgtandfonline.com

This reaction is widely used to introduce morpholine moieties into various chemical structures to enhance their biological properties. ijpsr.comjapsonline.com In the context of this compound, the Mannich reaction might not be the primary method for attaching the morpholine to the C3 position of the triazine ring itself. However, it could be employed to functionalize other parts of the molecule, for example, if a substituent with an active hydrogen were present on the triazinone core. The general mechanism involves the initial formation of an iminium ion from morpholine and formaldehyde, which then reacts with the nucleophilic substrate. libretexts.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazin-5-one |

| Semicarbazide |

| Thiosemicarbazide |

| 3-thioxo-1,2,4-triazin-5-one |

| Nitrilimines |

| α-amino esters |

| 1,2,4-triazin-6-ones |

| Amidrazones |

| α-Halo Acid Esters |

| C-glycosyl 1,2,4-triazin-5(4H)-ones |

| α,β-Diketoesters |

| 3-R- mdpi.comijpsr.comresearchgate.nettriazino[2,3-c]quinazolin-2-ones |

| 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one |

| Phenacyl halides |

| 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one |

| Aldehydes |

| Morpholine |

| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| 3-halo-2H-1,2,4-triazin-5-one |

| (4-chloro-6-morpholin-4-yl-(1,3,5)triazin-2-yl)-diphenyl-amine |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of 1,2,4-triazinone derivatives, including this compound, has benefited from modern synthetic methodologies that prioritize efficiency, speed, and environmental sustainability. These advanced techniques offer significant improvements over classical synthetic routes.

Microwave-Assisted Organic Synthesis (MAOS) for 1,2,4-Triazinone Formation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering rapid, reproducible, and scalable pathways for a variety of compounds. mdpi.comchemicaljournals.com This technology aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often leading to higher product yields with fewer side products. chemicaljournals.comresearchgate.net The primary advantage of MAOS lies in its unique heating mechanism, which involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to efficient and uniform heating. chemicaljournals.comresearchgate.net

In the context of 1,2,4-triazinone synthesis, MAOS has demonstrated remarkable efficiency. Research has shown that reactions which might take several hours using conventional reflux heating can be completed in mere minutes under microwave irradiation, with a significant increase in yield. mdpi.comnih.gov For example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was dramatically improved using microwave irradiation. mdpi.com While the conventional method required two hours of reflux to achieve a 62% yield, the microwave-assisted method furnished the product in just two minutes with a 98% yield. mdpi.com This highlights the potential of MAOS to accelerate the synthesis of the 1,2,4-triazinone core structure.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazinone Derivative mdpi.com

| Synthesis Method | Reaction Time | Product Yield |

| Conventional (Reflux) | 2 hours | 62% |

| Microwave-Assisted | 2 minutes | 98% |

The use of microwave irradiation is now an established technique for enhancing selectivity and reducing thermal degradation byproducts in organic synthesis. mdpi.com Its application represents a significant step towards more sustainable and efficient chemical manufacturing processes. researchgate.netrsc.org

Regioselective Synthetic Strategies for this compound Analogs

Regioselectivity, the control over the orientation of chemical bond formation, is a critical aspect in the synthesis of complex molecules like substituted 1,2,4-triazinone analogs. The arrangement of different functional groups around the triazinone core can significantly influence the molecule's properties. The predominant method for synthesizing the 1,2,4-triazine ring involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov However, a major challenge arises when using unsymmetrical 1,2-diketones, as this often leads to the formation of a mixture of 5,6-disubstituted regioisomers, which can be difficult to separate. nih.gov

To overcome this, researchers have developed specific strategies to control the reaction's outcome. One effective approach involves a two-step process of regioselective cyclization followed by rearrangement. For instance, the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce thiazolo[3,2-b]-1,2,4-triazines as the sole initial products. beilstein-journals.org These kinetically favored products can then be intentionally rearranged into their more thermodynamically stable regioisomers, thiazolo[2,3-c]-1,2,4-triazines, under base-catalyzed conditions. beilstein-journals.org This strategy allows for the selective synthesis of either regioisomer from the same set of starting materials by simply modifying the reaction conditions. beilstein-journals.org

Table 2: Regioselective Synthesis and Rearrangement of Fused Triazine Systems beilstein-journals.org

| Starting Material | Reagent | Initial Product (Regioisomer A) | Condition for Rearrangement | Final Product (Regioisomer B) |

| Imidazo[4,5-e]-1,2,4-triazine-3-thione | DMAD / DEAD | Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine | Base (e.g., Triethylamine, Sodium Alkoxide) | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine |

This ability to control the reaction pathway is crucial for creating specific analogs of this compound, enabling the systematic exploration of structure-activity relationships. The design of the precursor molecules and the careful selection of reaction conditions are paramount in achieving the desired regiochemical outcome. nih.gov

Mechanistic Studies of 1,2,4-Triazin-5-one Formation and Derivatization Reactions

Understanding the reaction mechanisms involved in the formation and subsequent modification of the 1,2,4-triazin-5-one ring system is fundamental for optimizing synthetic routes and designing novel derivatives.

The most common mechanism for the formation of the 1,2,4-triazine core is the condensation reaction between a 1,2-dicarbonyl compound (like a glyoxal (B1671930) or an α-keto acid derivative) and a carbohydrazide (B1668358) or thiocarbohydrazide (B147625) derivative. nih.govresearchgate.net The reaction typically proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization with the loss of a water molecule to form the heterocyclic triazinone ring.

An alternative pathway for forming the related 4,5-dihydro-1,2,4-triazin-6(1H)-one skeleton involves a (3+3)-annulation reaction. mdpi.com This mechanism utilizes in-situ generated nitrile imines which react with α-amino esters. The nitrile imine acts as a three-atom component, and the α-amino ester provides the other three atoms needed to construct the six-membered ring. mdpi.com

Once the 1,2,4-triazin-5-one scaffold is formed, it can undergo various derivatization reactions to introduce new functional groups. Mechanistic studies have elucidated pathways for these transformations. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one serves as a versatile precursor for a range of derivatives. researchgate.net

S-Alkylation and Cyclization: The mercapto group at the C3 position can be selectively alkylated using reagents like phenacyl halides. This S-phenacyl derivative can then undergo an intramolecular cyclization under heating to form a fused bicyclic system, such as triazino[3,4-b] mdpi.comchemicaljournals.combio-conferences.orgthiadiazine. researchgate.net

N-Derivatization: The amino group at the N4 position is also a reactive site. It can be condensed with various aldehydes to yield the corresponding arylideneamino derivatives (anils or Schiff bases). researchgate.net

Table 3: Examples of Derivatization Reactions of a 1,2,4-Triazin-5-one Precursor researchgate.net

| Starting Triazinone | Reagent | Reaction Type | Product |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | S-alkylation followed by cyclization | 8H-7-Aryl-3-methyl-as-triazino[3,4-b] mdpi.comchemicaljournals.combio-conferences.orgthiadiazine |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acrylonitrile | Michael Addition | 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one |

| 4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Various aldehydes (e.g., benzaldehyde) | Condensation (Schiff base formation) | Arylideneamino derivatives |

These mechanistic insights are invaluable for the rational design and synthesis of new analogs of this compound with tailored chemical structures.

Computational Chemistry and Molecular Modeling Investigations of 3 Morpholin 4 Yl 2h 1,2,4 Triazin 5 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the molecular properties of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one, elucidating its geometry, electronic landscape, and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of the atoms, known as geometrical optimization. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's shape.

For a molecule like this compound, DFT studies would reveal the planarity of the triazinone ring and the chair conformation of the morpholine (B109124) ring. The optimized geometry is the foundation for all other computational analyses.

Interactive Table: Illustrative Geometrical Parameters of a 1,2,4-Triazinone Scaffold (Data from a related compound)

Below are typical bond lengths and angles for a 1,2,4-triazinone core, which would be similar in this compound. Note: This data is illustrative and based on published data for similar 1,2,4-triazine derivatives.

| Parameter | Value (Å/°) |

| N1-N2 Bond Length | 1.39 Å |

| N2-C3 Bond Length | 1.32 Å |

| C3-N4 Bond Length | 1.38 Å |

| N4-C5 Bond Length | 1.40 Å |

| C5-C6 Bond Length | 1.45 Å |

| C6-N1 Bond Length | 1.33 Å |

| N1-N2-C3 Angle | 118.5° |

| N2-C3-N4 Angle | 125.0° |

| C3-N4-C5 Angle | 115.8° |

| N4-C5-C6 Angle | 120.5° |

| C5-C6-N1 Angle | 123.2° |

| C6-N1-N2 Angle | 117.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. pearson.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is likely to be distributed over the electron-rich morpholine and triazinone rings, while the LUMO would be centered on the triazinone ring, particularly the C=O and C=N bonds. This distribution suggests that the molecule can act as both an electron donor and acceptor in different reactions. In studies of similar triazine compounds, it has been noted that the HOMO and LUMO can be centered on the C-Cl carbons in chloro-substituted derivatives. wuxibiology.com

Interactive Table: Illustrative Frontier Molecular Orbital Energies of a 1,2,4-Triazinone Derivative (Data from a related compound)

Note: This data is illustrative and based on published data for similar 1,2,4-triazine derivatives.

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other molecules, particularly in biological systems. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazine ring. researchgate.net The hydrogen atoms of the morpholine ring would exhibit positive potential. researchgate.net This information is vital for understanding non-covalent interactions like hydrogen bonding.

Atomic charge distribution calculations, such as Mulliken or Natural Population Analysis (NPA), provide a quantitative measure of the charge on each atom. This data complements the MEP map and is useful for developing force fields for molecular dynamics simulations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of hyperconjugation and resonance effects. wisc.edu

The 1,2,4-triazinone scaffold can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Computational studies can predict the relative energies of these tautomers, thereby identifying the most stable form under different conditions. For this compound, the keto form (with the C=O group) is generally expected to be more stable than the enol form (with a C-OH group).

Conformational analysis investigates the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. For the title compound, this would involve studying the orientation of the morpholine ring relative to the triazinone ring. By calculating the energy of different conformers, the most stable conformation can be identified, which is crucial for understanding its interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. d-nb.info This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. d-nb.infonih.gov

For this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various protein targets. For instance, 1,2,4-triazine derivatives have been studied as inhibitors of enzymes like tubulin. nih.gov A docking study would involve placing the molecule into the active site of the target protein and calculating a scoring function to estimate the binding affinity. The results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

Interactive Table: Illustrative Molecular Docking Results of a 1,2,4-Triazine Derivative with a Protein Target

Note: This data is illustrative and based on published data for similar 1,2,4-triazine derivatives.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tubulin | -8.5 | LYS254, ASN258, GLU183 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LEU83, GLU81, ASP145 |

In-Depth Search Reveals No Publicly Available Data for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research or computational studies were found for the chemical compound "this compound." Consequently, it is not possible to generate the detailed scientific article as requested.

The user's request specified a highly detailed outline focusing on computational chemistry and molecular modeling investigations of this particular compound. This included subsections on binding pose prediction, binding affinity assessment, molecular dynamics simulations, and in silico parameter prediction. However, searches for the compound in conjunction with these specific technical terms yielded no relevant results.

While extensive research exists for the broader class of 1,2,4-triazine derivatives and other morpholine-containing heterocyclic compounds, which are recognized for their therapeutic potential, the specific isomer "this compound" does not appear in publicly accessible scientific literature. nih.govnih.govnih.govresearchgate.net Chemical databases such as PubChem contain entries for similar structures, but not for the exact compound requested. nih.govnih.gov

The creation of a scientifically accurate and informative article requires verifiable data from peer-reviewed studies. Without any published findings on the prediction of binding poses, interaction networks, molecular dynamics, or other computational parameters for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article cannot be produced in adherence to the strict instructions of focusing solely on "this compound" and populating the specified outline with factual research findings.

Structure Activity Relationship Sar and Ligand Design Strategies for 3 Morpholin 4 Yl 2h 1,2,4 Triazin 5 One Derivatives

Impact of the Morpholin-4-yl Moiety on Biological Recognition and Activity Profiles

The morpholine (B109124) ring is a prevalent feature in medicinal chemistry, often incorporated to enhance the biological activity and improve the pharmacokinetic profile of drug candidates. researchgate.net In the context of triazinone derivatives, the morpholine moiety is a critical pharmacophore, significantly influencing the molecule's interaction with biological targets. researchgate.netnih.gov Its presence has been linked to a wide array of biological actions, including anticancer and antimicrobial activities. researchgate.netnih.gov For instance, a series of 1,3,5-triazine (B166579) derivatives rich in morpholine moieties demonstrated high cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), HeLa, and hepatocellular carcinoma (HepG2). nih.gov Similarly, bis(morpholino-1,3,5-triazine) derivatives have been developed as potent inhibitors of key cellular signaling pathways like PI3K/mTOR, which are crucial in cancer proliferation. celcuity.com

The physicochemical properties of the morpholine ring are central to its function in molecular recognition. Morpholine is a versatile heterocyclic scaffold capable of engaging in various non-covalent interactions. researchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial feature for anchoring the ligand within a protein's binding site. researchgate.net Furthermore, the electron-deficient nature of the ring allows it to participate in hydrophobic interactions. researchgate.net

While the triazine core itself is considered a weak base that favors nucleophilic substitution, the morpholine substituent modulates the electronic properties of the entire molecule. researchgate.net The S-N bond between a triazine scaffold and a morpholine ring has been identified as a key contributor to the biological activity in certain sulfur-substituted derivatives, highlighting the importance of the electronic interplay between these two components. jst.go.jp

Stereochemistry plays a fundamental role in drug action, influencing target binding, metabolism, and distribution. nih.gov Natural products, which are a major source of inspiration for drug discovery, are typically biosynthesized in an enantiomerically pure form, and their three-dimensional structure is critical for their biological function. nih.gov

For morpholine-containing compounds, the stereochemical features of the structure are important considerations in design. researchgate.net The morpholine ring typically adopts a stable chair conformation. The orientation of this ring and its substituents relative to the triazinone core can significantly affect how the molecule fits into the active site of a target protein. Different stereoisomers may present distinct interaction profiles, leading to variations in potency and selectivity. Therefore, controlling the stereochemistry of the morpholine ring and its attachment point on the triazine scaffold is a critical aspect of designing optimized and selective inhibitors.

Systematic Structural Modifications of the 1,2,4-Triazin-5-one Ring System

The 1,2,4-triazine (B1199460) ring serves as a versatile scaffold in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The biological activity of these compounds is highly dependent on their molecular structure, and systematic modifications of the triazinone ring are a primary strategy for optimizing potency and selectivity. jmchemsci.com

The substitution pattern on the 1,2,4-triazin-5-one core is a key determinant of its biological activity. researchgate.netresearchgate.net Researchers have extensively explored the effects of adding various substituents at the carbon and nitrogen atoms of the ring. For example, in a study of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, it was found that the 5- and 6-aryl substituents bind in distinct pockets of the receptor, and modifications to these groups significantly altered the compound's potency. nih.gov

The introduction of specific chemical groups can enhance activity. Fluorine atoms, for instance, are often incorporated into 1,2,4-triazine derivatives to improve properties such as metabolic stability and binding affinity. scirp.org In other series, the presence of a 6-methylbenzothiazole moiety attached to the triazine core resulted in the most active antitumor compound with a selective profile. nih.gov The type and position of substituents dictate the molecule's ability to interact with its biological target, making this a crucial area for SAR studies.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Biological Target/Activity |

|---|---|---|---|

| C5 and C6 | Aryl groups | Modulates potency by interacting with distinct binding pockets. nih.gov | GPR84 Antagonism |

| General | Fluorine atoms | Can enhance metabolic stability and biological activity. scirp.org | Anticancer, Antiviral |

| C3 (via thio-linkage) | 6-methylbenzothiazole | Identified as the most active profile in a series of antitumor compounds. nih.gov | Antitumor (Lung Adenocarcinoma) |

| C6 | tert-Butyl group | Synthesized in series of hydrazones with antioxidant activity. researchgate.net | Antioxidant |

Fusing the 1,2,4-triazin-5-one ring with other heterocyclic systems is a powerful strategy to create novel chemical entities with enhanced or altered biological activities. mdpi.com This approach generates more rigid, planar structures that can have increased affinity and selectivity for specific biological targets. A wide variety of fused systems have been synthesized and evaluated.

For example, indeno-fused researchgate.netnih.govnih.govtriazines have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov The fusion of a pyrimidine ring to the triazine core has led to compounds with cytoprotective effects relevant to Parkinson's disease, as well as compounds with anticancer activity. nih.gov Similarly, the fusion with imidazole to form imidazo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives has been explored to generate new drug-like scaffolds. beilstein-journals.org The incorporation of thiazole, benzothiazole, and pyrazole rings has also yielded derivatives with significant antitumor properties. nih.govbenthamscience.commdpi.com The nature of the fused ring system plays a critical role in defining the compound's interaction with its target, thereby influencing both its potency and its selectivity profile. nih.gov

| Fused Heterocyclic System | Biological Target / Activity | Key Findings |

|---|---|---|

| Indeno[1,2-e] researchgate.netnih.govnih.govtriazine | MAO-B Inhibition | The aza-heterocyclic scaffold was important for MAO isoform selectivity. nih.gov |

| Pyrimido[5,4-e]-1,2,4-triazine | Cytoprotection / Anticancer | Derivatives showed cytoprotective effects against rotenone toxicity. nih.gov |

| Thiazole / Benzothiazole | Antitumor | Fusion with these rings led to compounds with activity against lung adenocarcinoma. nih.gov |

| Imidazo[5,1-c] researchgate.netnih.govnih.govtriazine | Drug-like Scaffold Development | Represents a novel class of small heterocyclic molecules with drug-like properties. beilstein-journals.org |

| Pyrazolo[1,5-d] researchgate.netnih.govnih.govtriazin | Antibacterial / Cytotoxic | Synthesized compounds were evaluated for antibacterial and cytotoxic properties. mdpi.com |

| Thieno[2,3-d] researchgate.netnih.govbenthamscience.comtriazine | EGFR Inhibition | Derivatives were designed as potential inhibitors for non-small-cell lung cancer. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predictive compound design, allowing researchers to estimate the activity of novel molecules before their synthesis, thus saving time and resources. For 1,2,4-triazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These methods generate 3D contour maps that visualize the regions around the molecule where certain physicochemical properties are predicted to enhance or diminish biological activity. nih.gov For example, a 3D-QSAR study on 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) revealed specific areas where steric bulk, positive electrostatic potential, and hydrophobic character were favorable for activity. nih.gov The models suggested that the triazine structure forms important hydrogen bonds with key amino acid residues like Gly313 and Arg283 in the active site. nih.gov By understanding these structural requirements, QSAR models provide a reliable theoretical basis for the rational design and structural optimization of new, more potent 3-morpholin-4-yl-2H-1,2,4-triazin-5-one derivatives.

| QSAR Model | Target | Statistical Significance | Key Predictive Findings |

|---|---|---|---|

| CoMFA / CoMSIA | Human D-amino acid oxidase (h-DAAO) | q² = 0.613 (CoMFA), q² = 0.669 (CoMSIA) nih.gov | Identified favorable steric, electrostatic, and hydrophobic regions. Highlighted the importance of H-bonds from the triazine core. nih.gov |

| 3D-QSAR | 5-HT1A Receptor Agonists | Not specified in abstract. | Suggests that hydrophobic and electron-withdrawing parts are vital for agonist activity. nih.gov |

| CoMSIA | Antimalarial Agents | Not specified in abstract. | Model based on electrostatic, H-bond donor/acceptor, and hydrophobic fields. jmaterenvironsci.com |

De Novo Design and Scaffold Hopping Approaches for Novel Analog Development

In the quest for novel derivatives of this compound with improved therapeutic profiles, de novo design and scaffold hopping have emerged as powerful strategies. These computational and synthetic approaches aim to explore new chemical space, identify novel core structures, and ultimately design superior analogs.

De Novo Design: Building Novel Scaffolds from the Ground Up

De novo design involves the computational construction of novel molecules, often guided by the three-dimensional structure of the biological target. For derivatives of this compound, this process typically begins with the identification of the key pharmacophoric features essential for biological activity. These features often include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes.

Computational modeling techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are instrumental in this process. nih.govrsc.org These methods help in understanding the intricate interactions between the ligand and its target protein, thereby guiding the design of new molecules with potentially higher affinity and selectivity. For instance, by analyzing the binding mode of this compound within a target's active site, researchers can identify unoccupied pockets or regions where modifications could enhance binding.

A hypothetical de novo design strategy could involve retaining the morpholine moiety for its favorable pharmacokinetic properties while computationally "growing" a new heterocyclic core that maintains the essential pharmacophoric elements of the 1,2,4-triazin-5-one ring. enamine.net This could lead to the generation of entirely novel scaffolds that are structurally distinct but functionally analogous to the parent compound.

Scaffold Hopping: Evolving Existing Cores for Improved Properties

Scaffold hopping is a medicinal chemistry strategy focused on identifying isofunctional molecular structures with significantly different molecular backbones. nih.gov This approach is particularly useful for navigating intellectual property landscapes and overcoming liabilities associated with a particular chemical series, such as poor metabolic stability. The fundamental principle is to replace the central core of a molecule while preserving the spatial arrangement of its key interacting groups. mdpi.com

For this compound, scaffold hopping can be envisioned in several ways:

Core Heterocycle Modification: The 1,2,4-triazin-5-one core could be replaced with other heterocyclic systems that maintain a similar 3D arrangement of substituents. A computational approach using 3D shape and electrostatic similarity can identify potential replacement scaffolds. acs.org For example, an imidazopyrazinone core was successfully identified as a viable scaffold hop from a triazolopyridine, demonstrating the potential for such transformations among related nitrogen-containing heterocycles. acs.org

Bioisosteric Replacement of the Morpholine Ring: The morpholine group, while often beneficial, can be a site of metabolic vulnerability. enamine.net Bioisosteric replacement aims to substitute this group with another that has similar physical and chemical properties but an altered metabolic profile. nih.gov Spirocyclic systems, such as those containing oxetane or azetidine, are considered effective bioisosteres for morpholine as they can introduce greater three-dimensionality and potentially improve solubility and metabolic stability.

The following table outlines potential scaffold hops and bioisosteric replacements for the this compound scaffold, based on established medicinal chemistry principles.

| Original Scaffold/Fragment | Potential Replacement Scaffold/Fragment | Rationale for Replacement |

| 2H-1,2,4-triazin-5-one | Imidazo[1,2-a]pyrazin-8-one | Maintains a bicyclic nitrogen-containing core with similar potential for substituent placement. acs.org |

| 2H-1,2,4-triazin-5-one | Thieno[3,2-d]pyrimidine | Offers a different heterocyclic system that can mimic the spatial arrangement of key functional groups. mdpi.com |

| Morpholine | Spiro[2.2]pentan-1-amine | Introduces sp3 character, potentially improving solubility and metabolic stability. |

| Morpholine | 3-oxa-7-azaspiro[3.5]nonane | A spirocyclic ether that acts as a conformationally restricted morpholine analog. |

These strategies, both de novo design and scaffold hopping, are not mutually exclusive and are often used in concert to drive the discovery of next-generation therapeutics. By leveraging computational power and synthetic innovation, researchers can systematically explore novel chemical matter derived from the this compound template.

Molecular and Biochemical Mechanisms of Action of 3 Morpholin 4 Yl 2h 1,2,4 Triazin 5 One Derivatives

Identification and Characterization of Protein Targets and Binding Interactions

Derivatives of 3-morpholin-4-yl-2H-1,2,4-triazin-5-one have been identified as potent inhibitors of several classes of proteins, including kinases, G-protein-coupled receptors (GPCRs), and various enzymes. The specific nature of these interactions underpins their therapeutic potential.

Kinase Inhibition Profiles

The 1,2,4-triazine (B1199460) scaffold is a common feature in many kinase inhibitors, and morpholine-substituted derivatives have shown significant activity against several key kinases involved in cell signaling and proliferation.

Phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (B549165) (mTOR): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Derivatives of bis(morpholino-1,3,5-triazine) have been shown to be potent ATP-competitive inhibitors of both PI3K and mTOR. nih.gov For instance, the compound PKI-587, which contains a morpholino-triazine structure, demonstrates dual and nanomolar inhibitory activity against this pathway. Docking studies have suggested that the morpholino-triazine scaffold fits into the ATP-binding pocket of both PI3Kα and mTOR, with the flat planar shape of the ligand being important for this interaction. The triazine ring itself can bind to the active sites of these enzymes, leading to their inhibition. nih.gov

Glycogen Synthase Kinase 3 (GSK3): GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. nih.gov Its overactivity has been linked to diseases such as type 2 diabetes and Alzheimer's disease. nih.gov While direct inhibition by "this compound" is not explicitly detailed in the provided results, various heterocyclic compounds are known to inhibit GSK-3. nih.govdntb.gov.uanih.govuclan.ac.ukmdpi.com The development of multifunctional ligands with GSK-3 inhibitory activity is an active area of research. dntb.gov.ua

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov A fragment-based drug discovery approach led to the development of a novel covalent BTK inhibitor, TAK-020, which features a 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core. nih.gov This indicates the potential of the 1,2,4-triazin-5-one scaffold to be adapted for potent and selective BTK inhibition.

ABL Kinase and Casein Kinase 2 (CK2): While the provided search results mention inhibitors for ABL kinase (e.g., Imatinib) and the role of CK2 inhibition in sensitizing cancer cells to apoptosis, there is no direct evidence presented for the inhibition of ABL kinase or CK2 by compounds with the "this compound" scaffold. nih.govnih.gov

G-Protein-Coupled Receptor (GPCR) Antagonism/Agonism

GPR84: G-protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor that is considered a potential therapeutic target for inflammatory and fibrotic diseases. A novel competitive antagonist of human GPR84, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, has been discovered. While this compound is a derivative of 1,2,4-triazine, further structure-activity relationship (SAR) studies on this scaffold could lead to the development of more potent and drug-like GPR84 antagonists.

Modulation of Cellular Signaling Pathways and Processes

By targeting the aforementioned proteins, derivatives of this compound can significantly impact fundamental cellular processes, particularly those related to cell proliferation and DNA maintenance.

Impact on Cell Proliferation and Growth Regulatory Pathways

The inhibition of the PI3K/Akt/mTOR pathway by morpholino-triazine derivatives directly affects cell proliferation and growth. nih.gov This pathway controls numerous downstream effectors that regulate protein synthesis, cell cycle progression, and survival. nih.gov By blocking this pathway, these compounds can effectively halt the uncontrolled growth of cancer cells. nih.gov Studies have shown that compounds containing a 1,3,5-triazine (B166579) core can inhibit a wide range of enzymes involved in transcription and translation processes, further contributing to their anti-proliferative effects. nih.gov For example, the melamine (B1676169) derivative ZSTK474, which contains a dimorpholino-1,3,5-triazine structure, reduces the growth of tumor cells by inhibiting PI3K. nih.gov

Effects on Protein Synthesis and Cellular Metabolism

The influence of this compound derivatives on fundamental cellular processes such as protein synthesis and metabolism is a key area of investigation for understanding their therapeutic potential. Research into related heterocyclic systems, particularly fused 1,2,4-triazinone derivatives, has revealed specific molecular interactions that disrupt these pathways.

A significant finding is the inhibition of aminoacyl-tRNA synthetases. Specifically, certain novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have demonstrated excellent in vitro growth inhibition of leucyl-tRNA synthetase. nih.gov This enzyme is crucial for protein synthesis as it catalyzes the attachment of leucine (B10760876) to its corresponding tRNA molecule, a vital step in the translation process. By inhibiting this enzyme, these compounds can effectively halt protein production, leading to their observed antibacterial and antitubercular effects. nih.gov

The metabolic fate of related pyrazolo[4,3-e] zsmu.edu.uaicm.edu.plnih.govtriazine structures has also been studied, revealing that they are susceptible to metabolic transformations by phase I enzymes. These transformations primarily involve hydroxylation and dealkylation reactions. mdpi.com However, phase II metabolic transformations, such as UGT-mediated glucuronidation, which is a major detoxification pathway, were not observed for these compounds. mdpi.com This provides insight into the potential metabolic stability and clearance pathways of such triazine-based compounds within a biological system.

Furthermore, derivatives of the closely related 1,3,5-triazine scaffold have been shown to target key enzymes in cellular metabolism and proliferation. For instance, the melamine derivative ZSTK474, which contains two morpholine (B109124) groups, exhibits strong antitumor activity by inhibiting phosphatidylinositol 3-kinases (PI3K). nih.gov The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and metabolism, and its inhibition is a validated strategy in cancer therapy.

Biochemical Basis of Specific Biological Activities

Derivatives based on the 1,2,4-triazine scaffold, often incorporating a morpholine moiety, exhibit a wide spectrum of biological activities. The biochemical basis for these actions is rooted in their ability to interact with various microbial and cellular targets.

Antimicrobial and Antifungal Activity The antimicrobial and antifungal properties of 1,2,4-triazine derivatives are well-documented. mdpi.com These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. nih.govresearchgate.net The introduction of a morpholine group, along with other substituents, can modulate this activity. For example, newly synthesized pyrazolo[5,1-c] zsmu.edu.uaicm.edu.plnih.govtriazines containing a morpholine moiety were evaluated for their antifungal activity against pathogenic fungi like Candida albicans. researchgate.net Similarly, novel 1,3,5-triazine derivatives bearing a morpholine group have been screened for activity against C. albicans. icm.edu.plnih.gov

The mechanism often involves the inhibition of essential fungal enzymes or pathways. Docking studies on some s-triazine derivatives suggest that they can fit into the active site of N-myristoyltransferase (NMT), an enzyme vital for fungal viability, thus explaining their antifungal action. nih.gov The fungicidal activity of some 1,2,4-triazin-6-one derivatives against plant-pathogenic fungi was significantly enhanced by substitutions on the phenyl ring, with one of the most active compounds showing efficacy comparable to the commercial fungicide azoxystrobin. nih.gov The versatility of the triazine core allows for the synthesis of compounds active against both Gram-positive and Gram-negative bacteria. icm.edu.plmdpi.com

Anti-inflammatory Activity Certain 1,2,4-triazine derivatives have demonstrated notable anti-inflammatory effects. nih.gov A study on 2H-1,4-benzoxazin-3(4H)-one derivatives, which were modified by introducing a 1,2,3-triazole ring, revealed significant anti-inflammatory properties in microglial cells. These compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov The biochemical mechanism for this action involved the downregulation of the inflammation-related enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This indicates that these derivatives can interfere with key inflammatory signaling pathways.

Antioxidant Activity The antioxidant potential of 1,2,4-triazine derivatives has been a subject of considerable research. zsmu.edu.uanih.gov These compounds can act as free radical scavengers, mitigating the oxidative damage associated with various diseases. Studies on morpholine Mannich base derivatives showed significant radical scavenging properties in both DPPH and ABTS assays. researchgate.net The antioxidant activity is often linked to the specific chemical structure of the derivatives. For instance, research on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles established that the presence of a free amino group or a phenyl substituent on the N4 atom of the triazole nucleus generally increased antioxidant activity. zsmu.edu.ua Conversely, methyl or ethyl groups at the same position had a negative effect. zsmu.edu.ua Studies on condensed zsmu.edu.uaicm.edu.plnih.gov-triazinone derivatives also confirmed their ability to exert antioxidant effects under conditions of nitrosative stress. nih.gov

Interactive Table: Biological Activities of Selected 1,2,4-Triazine Derivatives and Related Compounds

| Compound Class/Derivative | Biological Activity | Target/Mechanism of Action | Reference(s) |

| Pyrazolo[5,1-c] zsmu.edu.uaicm.edu.plnih.govtriazines (with morpholine) | Antifungal | Inhibition of fungal growth (Candida albicans, Candida auris) | researchgate.net |

| 4,6-Disubstituted s-Triazin-2-yl Amino Acids | Antifungal | Inhibition of N-myristoyltransferase (NMT) in Candida albicans | nih.gov |

| 3-Phenyl-1,2,4-triazin-6-ones | Antifungal | Growth inhibition of plant-pathogenic fungi (Z. tritici) | nih.gov |

| Thiazolo[3,2-b]-1,2,4-triazinone Derivatives | Antibacterial, Antitubercular | Inhibition of leucyl-tRNA synthetase | nih.gov |

| 1,2,4-Triazine Derivatives | Analgesic, Anti-inflammatory | Dual analgesic and anti-inflammatory effects | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Anti-inflammatory | Downregulation of NO, IL-1β, IL-6, TNF-α, iNOS, COX-2 | nih.gov |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles | Antioxidant | Radical scavenging; structure-dependent activity | zsmu.edu.ua |

| Condensed zsmu.edu.uaicm.edu.plnih.gov-triazinone Derivatives | Antioxidant | Protection against nitrosative stress | nih.gov |

| Morpholine Mannich Base Derivatives | Antioxidant | DPPH and ABTS radical scavenging | researchgate.net |

Elucidation of Novel Mechanisms of Action (e.g., Ciliary Function Modulation, Flagellar Loss Induction)

The exploration of novel biochemical mechanisms for this compound and its derivatives represents a frontier in the study of this compound class. While established activities like antimicrobial and anti-inflammatory effects are linked to known pathways, the potential for these molecules to interact with less conventional cellular targets, such as those governing ciliary function or inducing flagellar loss in microorganisms, is an area of emerging interest.

Cilia and flagella are microtubule-based organelles crucial for motility and signaling in a vast range of organisms, from protozoa to humans. Modulating their function could offer new therapeutic avenues for treating ciliopathies or combating protozoan parasites. However, based on the reviewed scientific literature, there is currently limited specific information documenting the effects of this compound derivatives on ciliary function modulation or the induction of flagellar loss. The elucidation of such mechanisms remains a prospective field of research that could uncover new applications for this versatile heterocyclic scaffold.

Advanced Research Directions and Future Prospects for 3 Morpholin 4 Yl 2h 1,2,4 Triazin 5 One Research

Exploration of Diverse Chemical Space for Enhanced Potency and Selectivity of Analogs

The quest for novel drug candidates with improved efficacy and safety profiles necessitates a thorough exploration of the chemical space surrounding a lead compound. For 3-morpholin-4-yl-2H-1,2,4-triazin-5-one, this involves the synthesis and evaluation of a diverse library of analogs to establish robust structure-activity relationships (SAR).

Future research will likely focus on systematic modifications of the 1,2,4-triazine (B1199460) core, the morpholine (B109124) ring, and the substituent at other positions. For instance, the substitution at the 6-position of the triazine ring with various aryl or alkyl groups can significantly influence biological activity. Studies on related 1,2,4-triazine derivatives have shown that introducing different substituents can modulate potency and selectivity. nih.gov For example, in a series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, a fused ring system related to the triazinone core, substitutions on the arylmethyl group at the 6-position had a pronounced effect on antibacterial and antitubercular activities. nih.gov

Furthermore, modifications to the morpholine moiety itself, or its replacement with other saturated heterocycles like piperidine (B6355638) or piperazine, could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties. rsc.org The strategic introduction of electron-withdrawing or electron-donating groups on different parts of the molecule can also fine-tune its electronic properties and, consequently, its interaction with biological targets. rsc.org The systematic exploration of these chemical modifications will be crucial in identifying analogs with superior potency and selectivity for their intended targets.

Table 1: Investigated Modifications on the 1,2,4-Triazine Scaffold and their Potential Impact

| Position of Modification | Type of Modification | Potential Impact |

| 6-position of triazine ring | Introduction of various aryl or alkyl groups | Modulation of biological activity, potency, and selectivity. |

| Morpholine ring | Replacement with other saturated heterocycles (e.g., piperidine, piperazine) | Alteration of pharmacokinetic and pharmacodynamic properties. |

| Various positions | Introduction of electron-withdrawing or -donating groups | Fine-tuning of electronic properties and target interaction. |

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle.

In the context of this compound research, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed based on the biological data of a library of analogs. These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For instance, supervised machine learning models have been successfully used to identify potent 1,3,5-triazine (B166579) derivatives as antimalarial agents. rsc.org

Furthermore, generative AI models can design novel molecular structures with desired properties from scratch. By learning from the chemical space of known active compounds, these models can propose new analogs of this compound that are likely to have high potency and selectivity. This approach can significantly expand the explored chemical space beyond what is achievable through traditional medicinal chemistry approaches alone.

Development of this compound Derivatives as Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for elucidating the mechanisms of action of bioactive compounds and for studying biological processes. Derivatives of this compound can be strategically modified to serve as molecular probes.

This can be achieved by incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, into the molecule without significantly altering its biological activity. These tagged derivatives can then be used in various chemical biology assays to visualize the subcellular localization of the compound, identify its protein targets through techniques like affinity purification coupled with mass spectrometry, and study its engagement with these targets in living cells. The development of such probes is crucial for a deeper understanding of the molecular pharmacology of this class of compounds. General strategies for designing organelle-targeted molecular probes often involve linking a molecule with a known affinity for a specific organelle to a reporter group. nih.gov

Addressing Synthetic Challenges for Scalable Production of Promising Analogs

The successful translation of a promising drug candidate from the laboratory to the clinic requires a robust and scalable synthetic route. While various methods for the synthesis of 1,2,4-triazine derivatives exist, challenges related to yield, regioselectivity, and the use of harsh reagents can hinder large-scale production. jmchemsci.comnih.gov

Future research must focus on developing efficient, cost-effective, and environmentally friendly synthetic methodologies for this compound and its analogs. This may involve the exploration of novel catalytic systems, one-pot reactions, and flow chemistry approaches. For example, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for related thiazolo[3,2-b]-1,2,4-triazinone derivatives. nih.gov The development of practical and scalable syntheses will be a critical step in the journey of any promising analog towards clinical development.

Design and Evaluation of Advanced Ligand Delivery Concepts for Enhanced Molecular Targeting

Effective drug delivery is paramount for maximizing therapeutic efficacy and minimizing off-target side effects. Advanced ligand delivery systems can be designed to specifically target the site of action, thereby increasing the local concentration of the drug and reducing systemic exposure.

For derivatives of this compound, various drug delivery strategies could be explored. These include encapsulation in nanoparticles, conjugation to targeting ligands such as antibodies or peptides that recognize specific cell surface receptors, or the development of prodrugs that are activated at the target site. For instance, bis(morpholino-1,3,5-triazine) derivatives have been developed as potent PI3K/mTOR inhibitors, and their delivery and efficacy in vivo have been a key area of investigation. nih.gov The design and evaluation of such advanced delivery concepts will be instrumental in unlocking the full therapeutic potential of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.